2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
The compound "2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone" is a chemical entity that appears to be related to various pyridine derivatives, which are often studied for their potential applications in medicinal chemistry and material science. Although the provided papers do not directly discuss this compound, they do provide insights into similar pyridine-based structures and their properties, which can be useful for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions, starting from simple pyridine precursors. For instance, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone involved reacting a pyridine amino precursor with carbon disulfide and potassium hydroxide in ethanol . Similarly, 2-ethoxycarbonyl-3-isothiocyanatopyridine was prepared from an amino-ethoxycarbonylpyridine using the thiophosgene method . These methods could potentially be adapted for the synthesis of "this compound" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as IR, NMR, MS spectroscopy, and X-ray diffraction. For example, the crystal structure of a related compound was determined using X-ray diffraction, revealing that it crystallizes in the monoclinic system . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets or other chemicals.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including cyclization and nucleophilic substitution, to form diverse structures such as oxadiazoles, pyrimidines, and triazoles . The reactivity of the ethoxy and pyrrolidinyl groups in "this compound" would likely influence its chemical behavior and potential transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the stability of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol in crystal form was found to be low, as it reverted to its diketone form . The electronic properties, such as HOMO and LUMO energies, can be investigated using UV-Visible spectroscopy and theoretical methods like Density Functional Theory (DFT) . These properties are essential for predicting the behavior of the compound in different environments and its potential applications.
Scientific Research Applications
Improving Cognitive Functions
Research on acetic ether derivatives, including compounds related to 2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, has shown promising results in enhancing cognitive functions. Studies involving mice demonstrated these compounds' efficacy in improving learning and memory, suggesting potential therapeutic applications for cognitive dysfunction (Zhang Hong-ying, 2012).
Catalysis and Material Science
Compounds structurally related to this compound have been utilized in material science and catalysis. For instance, hemilabile (imino)pyridine palladium(II) complexes showed selective catalytic activities in ethylene dimerization, highlighting their importance in the polymer and chemical industries (George S. Nyamato, S. Ojwach, M. Akerman, 2015).
Corrosion Inhibition
Further research indicated the application of related Schiff bases as corrosion inhibitors for carbon steel in acidic environments. These compounds' efficacy underscores their potential in protecting industrial materials against corrosion (M. Hegazy et al., 2012).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions . The exact mode of action for this compound would need to be determined experimentally.
Biochemical Pathways
Again, without specific studies, it’s difficult to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. For instance, the presence of a pyrrolidine ring can enhance the three-dimensional coverage of the molecule, potentially affecting its pharmacokinetic profile .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethoxy-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-17-10-13(16)15-8-5-12(9-15)18-11-3-6-14-7-4-11/h3-4,6-7,12H,2,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRSROKJFFDPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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